molecular formula C13H8N2O2 B5209550 N-(4-Pyridyl) Phthalimide

N-(4-Pyridyl) Phthalimide

Cat. No.: B5209550
M. Wt: 224.21 g/mol
InChI Key: MQVJOORLCCEGBL-UHFFFAOYSA-N
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Description

N-(4-Pyridyl) Phthalimide is an organic compound that belongs to the class of phthalimides Phthalimides are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-Pyridyl) Phthalimide can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with 4-aminopyridine in the presence of a dehydrating agent such as acetic anhydride. The reaction typically proceeds under reflux conditions, yielding this compound as the product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: N-(4-Pyridyl) Phthalimide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert the phthalimide moiety to phthalamic acid derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the pyridyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: this compound N-oxide

    Reduction: N-(4-Pyridyl) Phthalamic acid

    Substitution: Various substituted phthalimides depending on the nucleophile used

Scientific Research Applications

N-(4-Pyridyl) Phthalimide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: this compound derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.

    Industry: It is used in the development of dyes, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Pyridyl) Phthalimide involves its interaction with specific molecular targets. The pyridyl group can form hydrogen bonds and π-π interactions with biological macromolecules, enhancing its binding affinity. The phthalimide moiety can undergo hydrolysis to release active intermediates that interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

    Phthalimide: The parent compound, lacking the pyridyl group, is widely used in organic synthesis and as a precursor to primary amines.

    Naphthalimide: A similar compound with a naphthalene ring instead of a benzene ring, used in fluorescent dyes and as a DNA intercalator.

    N-(4-Pyridyl) Naphthalimide: Combines the features of both pyridyl and naphthalimide, used in photophysical studies and as a fluorescent probe.

Uniqueness: N-(4-Pyridyl) Phthalimide stands out due to its unique combination of the phthalimide and pyridyl moieties, which enhances its chemical reactivity and potential applications. The presence of the pyridyl group allows for additional interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

2-pyridin-4-ylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c16-12-10-3-1-2-4-11(10)13(17)15(12)9-5-7-14-8-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVJOORLCCEGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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